molecular formula C9H13ClN2O B12336083 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride

2-[4-(Aminomethyl)phenyl]acetamide hydrochloride

Cat. No.: B12336083
M. Wt: 200.66 g/mol
InChI Key: QMAGRUSFLHDYBQ-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]acetamide hydrochloride is an organo-chloride compound known for its extensive usage in the synthesis of diverse compounds. It is soluble in water and polar organic solvents, making it versatile for various scientific research and laboratory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]acetamide hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Aminomethyl)phenyl)acetamide: Similar structure but without the hydrochloride group.

    4-(Aminomethyl)benzoic acid: Precursor in the synthesis of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride.

    N-(4-(Aminomethyl)phenyl)acetamide hydrochloride: Another name for the same compound.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and polar organic solvents further enhances its utility in various research and industrial settings .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H2,11,12);1H

InChI Key

QMAGRUSFLHDYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)CN.Cl

Origin of Product

United States

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